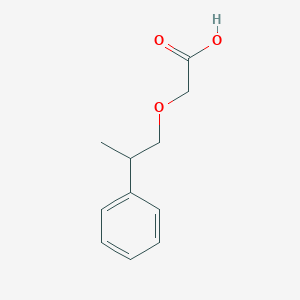

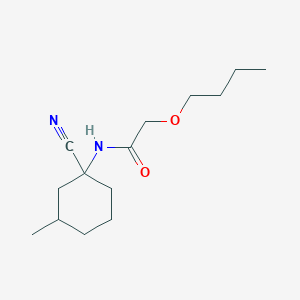

![molecular formula C11H10N2O2S B2955117 5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol CAS No. 331002-91-6](/img/structure/B2955117.png)

5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, being a part of the compound’s core, would likely play a significant role in its overall structure. The phenyl and prop-2-en-1-yloxy groups could introduce additional complexity to the structure, depending on their positions on the oxadiazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the oxadiazole ring and the other functional groups present in the molecule. The oxadiazole ring is generally considered to be stable, but it can participate in reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the oxadiazole ring, the phenyl group, and the prop-2-en-1-yloxy group could affect properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Corrosion Inhibition

1,3,4-Oxadiazole derivatives, including compounds structurally related to 5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol, have been investigated for their potential as corrosion inhibitors. A study by Ammal, Prajila, and Joseph (2018) focused on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid. The derivatives were found to exhibit protective layer formation on the mild steel surface, suggesting their effectiveness as corrosion inhibitors. This was supported by various methods, including gravimetric, electrochemical, SEM, and computational studies (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Novel quaternary ammonium salts incorporating 5-phenyl-1,3,4-oxadiazole-2-thiol (POT) analogues were synthesized and demonstrated potent antimicrobial effects against common pathogens such as S. aureus and E. coli. These compounds exhibited relatively low cytotoxicity against human cell lines, suggesting their potential application in developing new antimicrobial agents for clinical or agricultural use (Xie et al., 2017).

Pharmacological Evaluation

Research on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlighted the pharmacological potential of these compounds. Docking against targets such as EGFR, tubulin, COX-2, and 5-LOX followed by pharmacological investigations suggested their efficacy in various therapeutic areas (Faheem, 2018).

Spectral and Biological Investigation

A spectral and biological study on 5-phenyl-1,3,4-oxadiazole-2-thiol synthesized from benzoic acids explored its antimicrobial activity against bacteria and fungi. This research contributes to understanding the compound's structure-activity relationship and its potential therapeutic applications (R. et al., 2017).

Enzyme Inhibition

5-Aryl-1,3,4-oxadiazole-2-thiols have been identified as inhibitors of trans-cinnamate 4-hydroxylase (C4H), a key enzyme in plant phenylpropanoid biosynthesis. These compounds show potential as tools for studying plant biochemistry and could have agricultural applications by influencing plant metabolic pathways (Yamada et al., 2004).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used for uv light-induced covalent modification of biological targets . The compound can be appended to a ligand or pharmacophore, allowing for potential downstream applications via the alkyne tag .

Mode of Action

It’s suggested that similar compounds can undergo uv light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets and induce changes through a similar mechanism.

Biochemical Pathways

Similar compounds have been used for uv light-induced covalent modification of biological targets , which could potentially affect various biochemical pathways.

Result of Action

Similar compounds have been used for uv light-induced covalent modification of biological targets , suggesting that this compound may have similar effects.

Action Environment

Similar compounds have been used for uv light-induced covalent modification of biological targets , suggesting that light exposure could potentially influence the action of this compound.

Properties

IUPAC Name |

5-(4-prop-2-enoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-2-7-14-9-5-3-8(4-6-9)10-12-13-11(16)15-10/h2-6H,1,7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZKWXWCFHTIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801333729 | |

| Record name | 5-(4-prop-2-enoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805725 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

331002-91-6 | |

| Record name | 5-(4-prop-2-enoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

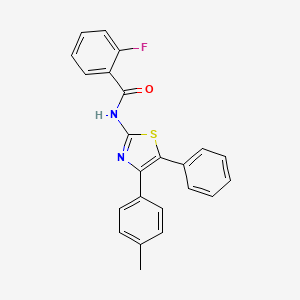

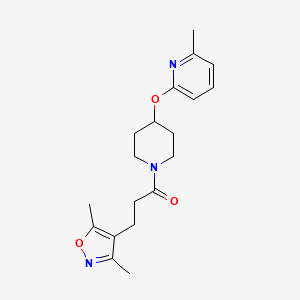

![N-{2-[1-(mesitylmethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B2955036.png)

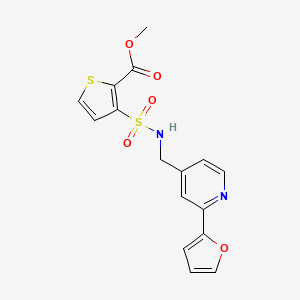

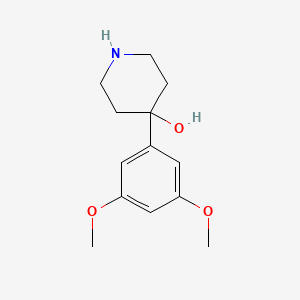

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)

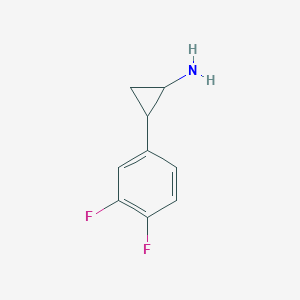

![5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2955042.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)

![benzofuran-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2955044.png)

![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)

![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)